molecular formula C10H20ClNO2 B1429086 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 1803587-67-8

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B1429086
CAS No.: 1803587-67-8
M. Wt: 221.72 g/mol
InChI Key: ISJYIFSYCNRFQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of cyclohexanone with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce ethylamine derivatives .

Scientific Research Applications

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYIFSYCNRFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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